N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethoxybenzamide
N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0990373
InChI:
InChI=1S/C18H20N2O3S/c1-11-7-12(2)9-14(8-11)19-18(24)20-17(21)13-5-6-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20,21,24)
SMILES:
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC)C
Molecular Formula:
C18H20N2O3S
Molecular Weight:
344.4 g/mol
N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethoxybenzamide
CAS No.:
Cat. No.: VC0990373
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O3S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C18H20N2O3S/c1-11-7-12(2)9-14(8-11)19-18(24)20-17(21)13-5-6-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20,21,24) |
| Standard InChI Key | DWAKWUCJNNRSQB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator